molecular formula C12H20O12 B13848567 Sucrose 1'-Carboxylic Acid

Sucrose 1'-Carboxylic Acid

Cat. No.: B13848567
M. Wt: 356.28 g/mol
InChI Key: QAFMXSFJVDDQAY-NAGQNKAHSA-N
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Description

Sucrose 1’-Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of a carboxyl group (-COOH) attached to the sucrose molecule. Carboxylic acids are known for their role in various biochemical processes and industrial applications due to their acidic properties and ability to form hydrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carboxylic acids, including Sucrose 1’-Carboxylic Acid, can be achieved through several methods:

Industrial Production Methods

Industrial production of carboxylic acids often involves the fermentation of sugar-rich substrates such as sucrose. Microbial fermentation processes can convert these substrates into various carboxylic acids, including Sucrose 1’-Carboxylic Acid .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Sucrose 1’-Carboxylic Acid involves its interaction with various molecular targets:

Properties

Molecular Formula

C12H20O12

Molecular Weight

356.28 g/mol

IUPAC Name

(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid

InChI

InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21)/t3-,4-,5-,6-,7+,8-,9+,10-,12-/m1/s1

InChI Key

QAFMXSFJVDDQAY-NAGQNKAHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O

Origin of Product

United States

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